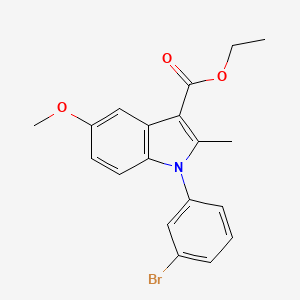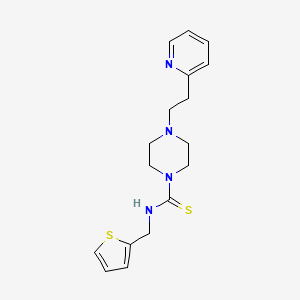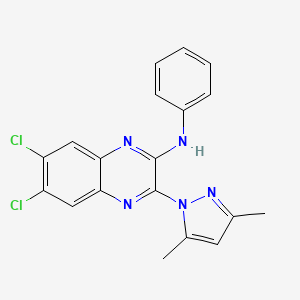![molecular formula C10H10O7 B4323700 7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B4323700.png)
7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid
Overview
Description
7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid, also known as EDOCA, is a heterocyclic organic compound with a molecular formula C12H12O8. EDOCA is widely used in scientific research due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of 7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid is not well understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to affect various biochemical and physiological processes in cells. They have been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound derivatives have also been found to inhibit the replication of certain viruses and bacteria by interfering with their ability to replicate and spread.
Advantages and Limitations for Lab Experiments
7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid and its derivatives are widely used in laboratory experiments due to their unique chemical properties and biological activities. They are relatively easy to synthesize and modify, making them ideal building blocks for the synthesis of various bioactive molecules. However, their use in laboratory experiments is limited by their low solubility in water and their potential toxicity.
Future Directions
The unique chemical structure and properties of 7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid and its derivatives make them attractive targets for further research. Future studies could focus on the development of new synthetic methods for this compound and its derivatives, as well as the exploration of their potential applications in medicine and biotechnology. Additionally, further investigation into the mechanism of action of this compound and its derivatives could provide valuable insights into their biological activities and potential therapeutic uses.
In conclusion, this compound is a heterocyclic organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an attractive target for further investigation, and its potential applications in medicine and biotechnology are promising. However, further research is needed to fully understand the mechanism of action of this compound and its derivatives and their potential therapeutic uses.
Scientific Research Applications
7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various bioactive molecules. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound derivatives have also been found to possess anti-inflammatory, antifungal, and antiparasitic properties.
Properties
IUPAC Name |
5-ethoxycarbonyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7/c1-2-14-10(13)8-6-5(15-3-4-16-6)7(17-8)9(11)12/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGISVDKRKTVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(O1)C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate](/img/structure/B4323629.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)-6-amino-1-phenylpyrimidin-4(1H)-one](/img/structure/B4323642.png)
![11-(2-chlorophenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4323643.png)
![N-(5-bromopyridin-2-yl)-2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4323666.png)
![N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4323677.png)

![ethyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323679.png)
![2-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)phenyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B4323682.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323686.png)
![2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B4323690.png)

![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylthio)-4H-1,2,4-triazole](/img/structure/B4323721.png)

